
4-(tert-Butyl)-1-chloro-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-1-chloro-2-methoxybenzene is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1-chloro-2-methoxybenzene typically involves the alkylation of 1-chloro-2-methoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
1-chloro-2-methoxybenzene+tert-butyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(tert-Butyl)-1-chloro-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.
Major Products:
Substitution: 4-(tert-Butyl)-2-methoxyphenol (if hydroxide is the nucleophile).
Oxidation: 4-(tert-Butyl)-2-methoxybenzoic acid.
Reduction: 4-(tert-Butyl)-2-methoxybenzene.
Applications De Recherche Scientifique
4-(tert-Butyl)-1-chloro-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-1-chloro-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The chlorine and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: Similar structure but lacks the chlorine and methoxy groups.
4-tert-Butylcatechol: Contains hydroxyl groups instead of chlorine and methoxy groups.
4-tert-Butylbenzoic acid: Contains a carboxyl group instead of chlorine and methoxy groups.
Uniqueness: 4-(tert-Butyl)-1-chloro-2-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the chlorine and methoxy groups offer additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H15ClO |
|---|---|
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
4-tert-butyl-1-chloro-2-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3 |
Clé InChI |
ZCNKXUBCQHNANT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


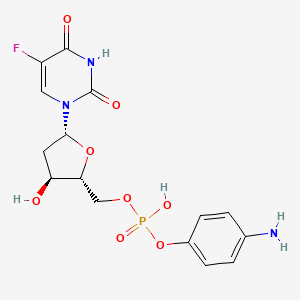
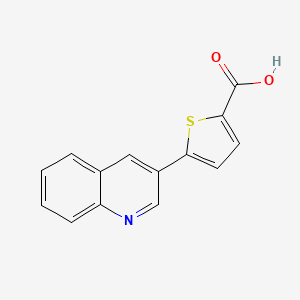
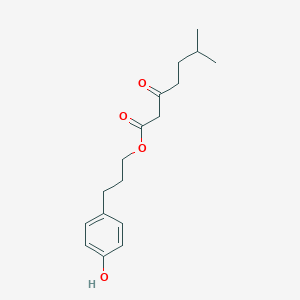
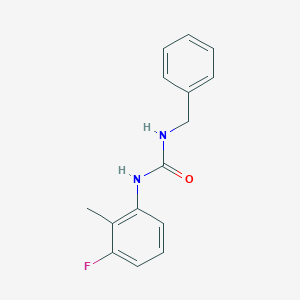
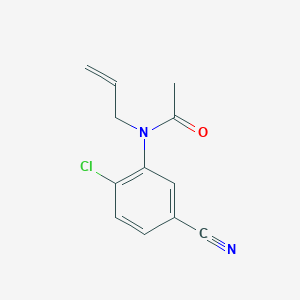
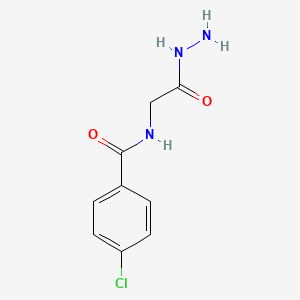
![(S)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pentan-1-amine](/img/structure/B12836940.png)
![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)
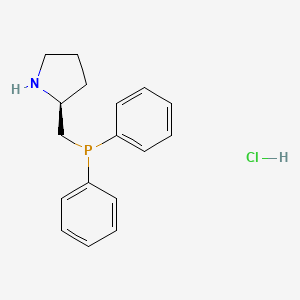
![Propanamide, 3-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-](/img/structure/B12836953.png)
![7-chloro-4-methyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B12836968.png)
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12836975.png)


